
(1,1',2',1'')Terphenyl-3',5'-dicarboxylic acid dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1’,2’,1’‘)Terphenyl-3’,5’-dicarboxylic acid dimethyl ester is an organic compound with the molecular formula C22H18O4 and a molecular weight of 346.386 g/mol . This compound is a derivative of terphenyl, which consists of three benzene rings connected in a linear arrangement. The presence of carboxylic acid ester groups at the 3’ and 5’ positions of the central benzene ring adds unique chemical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’,2’,1’‘)Terphenyl-3’,5’-dicarboxylic acid dimethyl ester typically involves the esterification of (1,1’,2’,1’‘)Terphenyl-3’,5’-dicarboxylic acid. This reaction is carried out using methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions . The reaction proceeds as follows:
(1,1’,2’,1”)Terphenyl-3’,5’-dicarboxylic acid+2CH3OHH2SO4(1,1’,2’,1”)Terphenyl-3’,5’-dicarboxylic acid dimethyl ester+2H2O
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve efficient conversion.
Analyse Chemischer Reaktionen
Types of Reactions
(1,1’,2’,1’‘)Terphenyl-3’,5’-dicarboxylic acid dimethyl ester undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to primary alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst (e.g., FeBr3).
Major Products Formed
Oxidation: (1,1’,2’,1’‘)Terphenyl-3’,5’-dicarboxylic acid.
Reduction: (1,1’,2’,1’‘)Terphenyl-3’,5’-diol.
Substitution: Halogenated derivatives of (1,1’,2’,1’‘)Terphenyl-3’,5’-dicarboxylic acid dimethyl ester.
Wissenschaftliche Forschungsanwendungen
(1,1’,2’,1’‘)Terphenyl-3’,5’-dicarboxylic acid dimethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination polymers.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of (1,1’,2’,1’‘)Terphenyl-3’,5’-dicarboxylic acid dimethyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the active carboxylic acid form, which can then interact with enzymes or receptors in biological systems. The aromatic rings provide a rigid framework that can facilitate binding to target proteins, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1,1’,2’,1’‘)Terphenyl-3’,5’-dicarboxylic acid: The parent compound without the ester groups.
(1,1’,2’,1’‘)Terphenyl-3’,5’-diol: The reduced form with hydroxyl groups instead of ester groups.
(1,1’,2’,1’‘)Terphenyl-3’,5’-dicarboxylic acid diethyl ester: An ester derivative with ethyl groups instead of methyl groups.
Uniqueness
(1,1’,2’,1’‘)Terphenyl-3’,5’-dicarboxylic acid dimethyl ester is unique due to its specific ester functional groups, which impart distinct chemical reactivity and solubility properties. The presence of methyl ester groups makes it more hydrophobic compared to its parent acid and hydroxyl derivatives, influencing its behavior in various chemical and biological systems .
Eigenschaften
CAS-Nummer |
21991-01-5 |
|---|---|
Molekularformel |
C22H18O4 |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
dimethyl 4,5-diphenylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C22H18O4/c1-25-21(23)17-13-18(15-9-5-3-6-10-15)20(16-11-7-4-8-12-16)19(14-17)22(24)26-2/h3-14H,1-2H3 |
InChI-Schlüssel |
RIXOWWKNFPOMBF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(C(=C1)C(=O)OC)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


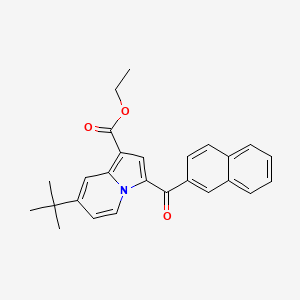
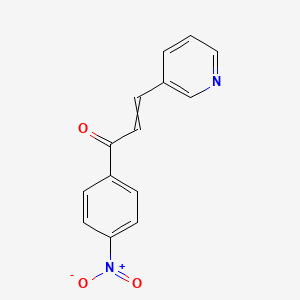





![6-Ethoxy-benzo[b]thiophen-3-ol](/img/structure/B11961291.png)
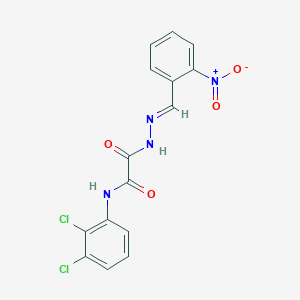

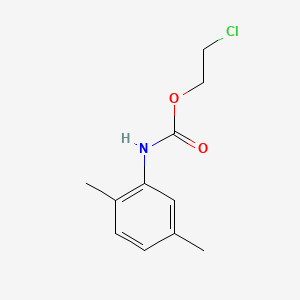
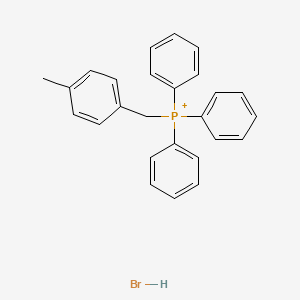
![N'-[(E)-(3-bromophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11961336.png)

